molecular formula C15H20O3 B1299271 4-Oxo-4-(4-pentylphenyl)butanoic acid CAS No. 64779-07-3

4-Oxo-4-(4-pentylphenyl)butanoic acid

Cat. No. B1299271
CAS RN: 64779-07-3
M. Wt: 248.32 g/mol
InChI Key: MIHIJXVJKUGJED-UHFFFAOYSA-N
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Description

4-Oxo-4-(4-pentylphenyl)butanoic acid is a chemical compound with the molecular formula C15H20O3 . It has an average mass of 248.318 Da and a monoisotopic mass of 248.141251 Da .


Molecular Structure Analysis

The molecular structure of 4-Oxo-4-(4-pentylphenyl)butanoic acid consists of 15 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C15H20O3/c1-2-3-4-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 429.5±38.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 72.2±3.0 kJ/mol . The flash point is 227.7±23.3 °C . The index of refraction is 1.523 . The molar refractivity is 70.6±0.3 cm³ . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds . The polar surface area is 54 Ų .

Scientific Research Applications

Crystallography and Polymorphism Studies

4-Oxo-4-(4-pentylphenyl)butanoic acid can be used in crystallography and polymorphism studies . Different crystal forms of pharmaceutically important compounds demonstrate non-equivalent physical properties and, thus, bioactivity . The structure of 4-oxo-4-phenylbutanoic acid, a similar compound, has been studied in detail . Understanding the polymorphism is crucial for many applications due to the prominent variation in properties of solids of the same chemical substance but with different crystal packing .

Development of New Materials

This compound could potentially be used in the development of new materials with specific physical properties . The relationship between various parameters such as packing density, presence of different interactions within the crystal, and energy of the crystal lattice is of great importance for the development of new materials .

Pharmaceuticals

4-Oxo-4-(4-pentylphenyl)butanoic acid could have potential applications in the pharmaceutical industry . Different crystal forms of pharmaceutically significant compounds demonstrate non-equivalent physical properties and, thus, bioactivity . Therefore, understanding the polymorphism is crucial for many applications .

High-Energy Materials

The compound could potentially be used in the development of high-energy materials . The understanding of the relationship between various parameters such as packing density, presence of different interactions within the crystal, and energy of the crystal lattice is of great importance for the development of such materials .

Dyes and Pigments

4-Oxo-4-(4-pentylphenyl)butanoic acid could potentially be used in the development of dyes and pigments . The understanding of the relationship between various parameters such as packing density, presence of different interactions within the crystal, and energy of the crystal lattice is of great importance for the development of such materials .

properties

IUPAC Name

4-oxo-4-(4-pentylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-3-4-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHIJXVJKUGJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366217
Record name 4-oxo-4-(4-pentylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(4-pentylphenyl)butanoic acid

CAS RN

64779-07-3
Record name 4-oxo-4-(4-pentylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Succinic anhydride (8.6 g; 0.1 mole) is reacted with pentylbenzene (100 ml) and aluminum chloride (29 g; 0.22 mole) and the product isolated by the manner described in Example 3. Recrystallization from aqueous ethanol gives 3-(4-n-pentylbenzoyl)propanoic acid (17 g) as colorless crystals, m.p. 98°-100° C.
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